molecular formula C11H15N5O3 B8743957 Methyl 4-amino-7-((2-hydroxyethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbimidate CAS No. 120386-10-9

Methyl 4-amino-7-((2-hydroxyethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbimidate

Cat. No.: B8743957
CAS No.: 120386-10-9
M. Wt: 265.27 g/mol
InChI Key: VPPPKWLKHBZHCL-UHFFFAOYSA-N
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Description

Methyl 4-amino-7-((2-hydroxyethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbimidate is a complex organic compound with a molecular formula of C11H15N5O3. This compound belongs to the pyrrolo[2,3-d]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-7-((2-hydroxyethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbimidate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core, is a known synthetic route .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-7-((2-hydroxyethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbimidate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the pyrrolo[2,3-d]pyrimidine core .

Scientific Research Applications

Methyl 4-amino-7-((2-hydroxyethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbimidate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-amino-7-((2-hydroxyethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbimidate involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of CDK2, a cyclin-dependent kinase involved in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-7-((2-hydroxyethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbimidate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit CDK2 selectively makes it a valuable compound in cancer research .

Properties

CAS No.

120386-10-9

Molecular Formula

C11H15N5O3

Molecular Weight

265.27 g/mol

IUPAC Name

methyl 4-amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carboximidate

InChI

InChI=1S/C11H15N5O3/c1-18-10(13)7-4-16(6-19-3-2-17)11-8(7)9(12)14-5-15-11/h4-5,13,17H,2-3,6H2,1H3,(H2,12,14,15)

InChI Key

VPPPKWLKHBZHCL-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CN(C2=NC=NC(=C12)N)COCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 4-amino7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]-pyrimidine-5-formimidate was prepared by first dissolving compound (17a) (0.5 g; 2.15 mmole) in dry MeOH (15 ML). A sodium methoxide (1 M) solution (5 mL) was added and the mixture was stirred at room temperature for 3 hours. This solution was adjusted to pH7 by adding small portions of Dowex 50 (H+ form, prewashed with dry CH3OH). The solution was then quickly filtered to remove the ion-exchange resin followed by concentration of the filtrate in vacuo to a semisolid mass. The residue was purified by a column (2×60 cm; prepacked in CH2Cl2) of silica gel (15 g; 60-200 mesh). Elution of the column with CH2Cl2 :CH3OH (96:4, V:V) afforded the desired nucleoside which was crystallized from dry CH3OH-ET2O to afford the pure imidate (0.13 g; yield 23%); mp. 124° C.; IR (KBr)γ3350 (OH) and 1600 cm-1 ; UVλmax nm:(pH 1), 237 (14700) 280 (12710); (MeOH), 278 (15770); (pH 11), 217 (26100) 278 (13880). 1H NMR (DMSO-d6): δ3.50 (nm, 4, CH2), 3.75 (s, 3, OCH3), 5.58 (s, 2, C1 ''CH2), 7.25 (brs 1, NH2), 7.75 (s, 1, C6 --H), 8.06 (s, 1, C2 --H), 8.20 (brs, 1, C=NH, 9.98 (brs,1,NH2). Anal. (C11H15N5O3) C,H,N.
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